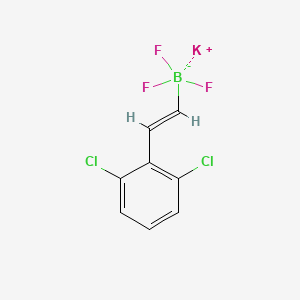
(4-Amino-2-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methoxyphenyl)boronic acid typically involves the reaction of 4-amino-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (4-Amino-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Quinones.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
科学的研究の応用
(4-Amino-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Boronic acids are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (4-Amino-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is particularly relevant in the development of boron-containing drugs for cancer therapy.
類似化合物との比較
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- Phenylboronic acid
Comparison: (4-Amino-2-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse chemical transformations compared to similar compounds. For instance, the amino group can participate in additional reactions, such as acylation and alkylation, providing more opportunities for functionalization.
特性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC名 |
(4-amino-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,9H2,1H3 |
InChIキー |
KFOUDPZIGRKSMY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
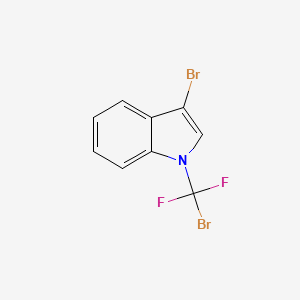
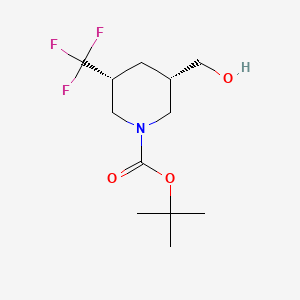
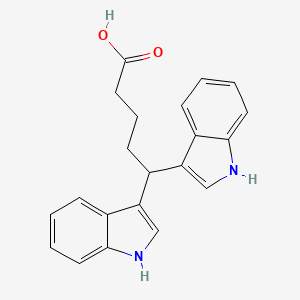
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)


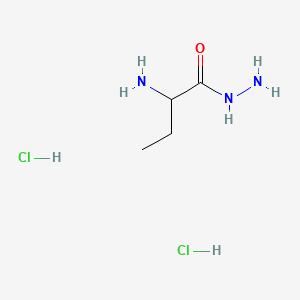
amine hydrochloride](/img/structure/B13466472.png)

![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
